(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5
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Overview
Description
(3S,7aR)-Benzylpenillic acid-d5 is a deuterium-labeled analog of benzylpenillic acid, a derivative of penicillin G. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of penicillin derivatives. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7aR)-Benzylpenillic acid-d5 involves the incorporation of deuterium atoms into the benzylpenillic acid structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods
Industrial production of (3S,7aR)-Benzylpenillic acid-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.
Purification: Employing techniques like chromatography to isolate the desired deuterated compound.
Chemical Reactions Analysis
Types of Reactions
(3S,7aR)-Benzylpenillic acid-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of benzylpenillic acid sulfoxide or sulfone.
Reduction: Formation of benzylpenillic alcohol.
Substitution: Formation of substituted benzylpenillic derivatives.
Scientific Research Applications
(3S,7aR)-Benzylpenillic acid-d5 is utilized in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics of penicillin derivatives.
Biology: Investigating the metabolic pathways and biological activity of penicillin compounds.
Medicine: Researching the pharmacokinetics and pharmacodynamics of penicillin antibiotics.
Industry: Developing new antibiotics and improving existing formulations.
Mechanism of Action
The mechanism of action of (3S,7aR)-Benzylpenillic acid-d5 involves its interaction with bacterial cell wall synthesis. The compound targets and inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to weakened cell walls and ultimately, bacterial cell lysis.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: The parent compound of benzylpenillic acid.
Ampicillin: A broader-spectrum penicillin derivative.
Amoxicillin: Another penicillin derivative with improved oral bioavailability.
Uniqueness
(3S,7aR)-Benzylpenillic acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic research, providing insights that are not easily obtainable with non-labeled compounds.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(3S,7aR)-2,2-dimethyl-5-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
PSPRNQOVLYLHSA-SKZPJCPGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2=NC([C@@H]3N2[C@H](C(S3)(C)C)C(=O)O)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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